N-(2,3-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
CAS No.: 878058-59-4
Cat. No.: VC4186040
Molecular Formula: C25H29N3O4S
Molecular Weight: 467.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878058-59-4 |
|---|---|
| Molecular Formula | C25H29N3O4S |
| Molecular Weight | 467.58 |
| IUPAC Name | N-(2,3-dimethylphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
| Standard InChI | InChI=1S/C25H29N3O4S/c1-18-9-8-11-21(19(18)2)26-24(29)17-33(31,32)23-15-28(22-12-5-4-10-20(22)23)16-25(30)27-13-6-3-7-14-27/h4-5,8-12,15H,3,6-7,13-14,16-17H2,1-2H3,(H,26,29) |
| Standard InChI Key | JPUWLRWWPVIEEB-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)C |
Introduction
Structural Elucidation and Molecular Characteristics
The compound’s structure comprises four key components:
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A 2,3-dimethylphenyl group linked via an acetamide bridge.
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A sulfonyl group (-SO-) connecting the acetamide to an indole ring.
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A 1H-indol-3-yl moiety substituted at the 1-position with a 2-oxo-2-(piperidin-1-yl)ethyl chain.
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A piperidine ring attached via a ketone-functionalized ethyl spacer.
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 469.6 g/mol | |
| CAS Number | 878058-94-7 | |
| Density | Not reported | |
| Melting/Boiling Points | Not reported |
The indole and piperidine groups suggest potential interactions with biological targets, such as enzymes or receptors, while the sulfonyl and acetamide functionalities enhance solubility and metabolic stability .
Synthetic Pathways and Optimization
Core Synthesis Strategy
The compound is synthesized through a multi-step sequence, as inferred from structurally analogous molecules :
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Indole Functionalization: The 1H-indol-3-yl group is sulfonylated using chlorosulfonic acid or a sulfonyl chloride derivative under anhydrous conditions.
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Piperidine-Ethyl Spacer Attachment: A 2-oxo-2-(piperidin-1-yl)ethyl chain is introduced via alkylation or Michael addition, often employing coupling agents like carbodiimides .
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Acetamide Coupling: The sulfonylated indole intermediate is conjugated to N-(2,3-dimethylphenyl)acetamide using peptide coupling reagents (e.g., HATU, EDC) .
Challenges and Modifications
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Steric Hindrance: The 2,3-dimethylphenyl group may impede reaction efficiency, necessitating elevated temperatures or catalytic base additives .
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Piperidine Stability: The ketone in the ethyl spacer is susceptible to reduction, requiring inert atmospheres during synthesis .
Physicochemical and Pharmacological Properties
Biological Activity
Though direct studies on this compound are scarce, structural analogs exhibit diverse activities:
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Kinase Inhibition: Similar acetamide-sulfonamide hybrids target PI3K/Akt/mTOR pathways, implicated in cancer and inflammatory diseases .
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Antimicrobial Potential: Indole-piperidine derivatives demonstrate activity against bacterial and fungal pathogens .
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CNS Modulation: Piperidine-containing compounds often cross the blood-brain barrier, suggesting possible neuropharmacological applications .
Comparative Analysis with Structural Analogs
Table 2: Analog Comparison
The 2,3-dimethylphenyl variant may offer superior target selectivity due to steric effects, though pharmacokinetic studies are needed .
Applications and Future Directions
Industrial and Research Applications
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